REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][N:13](C)[C:14](=O)C(F)(F)F)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]>[OH-].[Na+].CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][NH:13][CH3:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2|
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Name
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N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyltrifluoroacetamide
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Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CCN(C(C(F)(F)F)=O)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
CUSTOM
|
Details
|
reaction mixture to room temperature
|
Type
|
EXTRACTION
|
Details
|
extract with 2×200 mL of methylene chloride
|
Type
|
WASH
|
Details
|
Wash the combined organic extracts with saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filter the drying agent
|
Type
|
CUSTOM
|
Details
|
remove the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide the crude title compound
|
Type
|
DISTILLATION
|
Details
|
Distill this material in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |